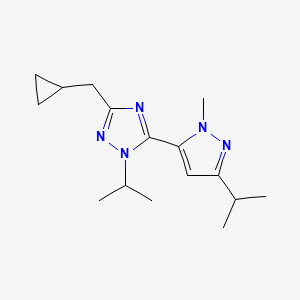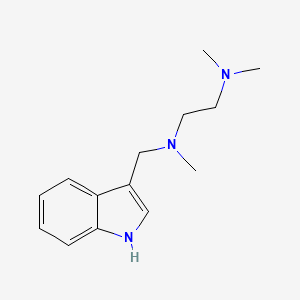![molecular formula C17H16N6O2 B5638608 3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)
3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazine and oxadiazole derivatives, including those related to the specified compound, often involves reactions with aromatic diazonium salts, condensation with active methylene compounds, and reactions with hydroxylamine hydrochloride. These methods allow for the introduction of various functional groups essential for the synthesis of complex heterocyclic compounds (Abdallah, Salaheldin, & Radwan, 2007). Additionally, efficient synthesis routes have been developed using mixtures of concentrated nitric and trifluoroacetic acids for the synthesis of oxadiazolo[3,4-d]pyridazine derivatives (Ogurtsov et al., 2018).
Molecular Structure Analysis
The molecular structure of related oxadiazolo[3,4-d]pyridazine derivatives has been characterized by single-crystal X-ray diffraction analysis, revealing planar molecules with unusual bond lengths and angles that contribute to their stability and reactivity. These structural features are critical for understanding the chemical behavior of such compounds (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Pyridazine and oxadiazole derivatives are known for their ability to undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, which are pivotal for synthesizing a wide range of heterocyclic compounds with potential biological activities. These reactions enable the introduction of diverse functional groups, expanding the chemical and biological properties of these molecules (Abdallah, Salaheldin, & Radwan, 2007).
Physical Properties Analysis
While specific physical properties of "3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine" are not directly available in the literature, related compounds exhibit high crystal densities and strong π-π stacking interactions, which are indicative of their solid-state stability and potential intermolecular interactions (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of pyridazine and oxadiazole derivatives, including reactivity patterns and stability under various conditions, are largely influenced by their heterocyclic structures and functional groups. These compounds are versatile intermediates in organic synthesis, capable of engaging in a wide range of chemical reactions to produce pharmacologically active molecules (Abdallah, Salaheldin, & Radwan, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(13-3-8-18-9-4-13)23-10-5-12(6-11-23)16-20-15(22-25-16)14-2-1-7-19-21-14/h1-4,7-9,12H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZRXOITFVRSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=NN=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1-Isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)

![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)



![5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5638601.png)
![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)
![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)
![1-(2-phenyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5638634.png)